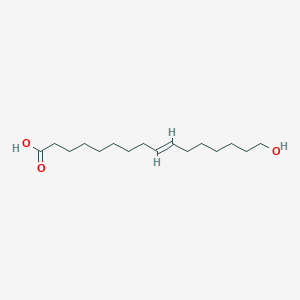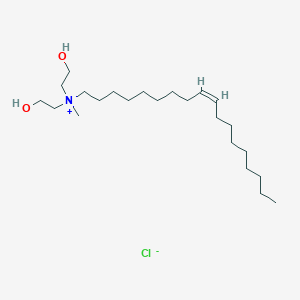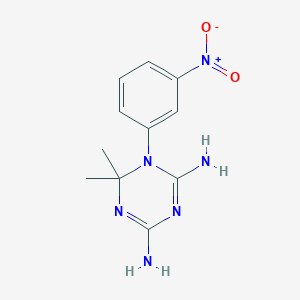
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine, commonly known as DNT, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DNT is a derivative of 2,4-diamino-6-phenyl-s-triazine and has been found to exhibit a wide range of biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
DNT has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. DNT has been found to exhibit excellent antioxidant, antimicrobial, and anticancer properties, making it a promising candidate for drug development. DNT has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of DNT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DNT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DNT has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
DNT has been found to exhibit a wide range of biochemical and physiological effects. DNT has been found to exhibit antioxidant activity by scavenging free radicals and reactive oxygen species. DNT has also been found to exhibit antimicrobial activity against various bacteria and fungi. In addition, DNT has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
DNT has several advantages for lab experiments, including its ease of synthesis and low cost. DNT is also stable under a wide range of conditions, making it suitable for various experimental setups. However, DNT has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of DNT. One potential direction is the optimization of the synthesis method to improve the yield and purity of DNT. Another potential direction is the investigation of the mechanism of action of DNT, which could lead to the development of new drugs for various diseases. Additionally, the use of DNT as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Overall, DNT has great potential for various scientific applications and further research is needed to fully explore its properties and potential.
Synthesemethoden
The synthesis of DNT involves the reaction of 3-nitroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylamine to yield the final product. The yield of DNT can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
Eigenschaften
CAS-Nummer |
17711-74-9 |
|---|---|
Produktname |
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
Molekularformel |
C11H14N6O2 |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14N6O2/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19/h3-6H,1-2H3,(H4,12,13,14,15) |
InChI-Schlüssel |
JZXAZFVGAXLTTI-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C |
Andere CAS-Nummern |
17711-74-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



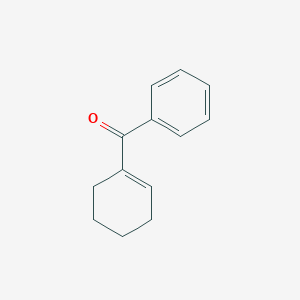
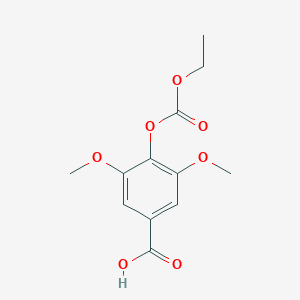
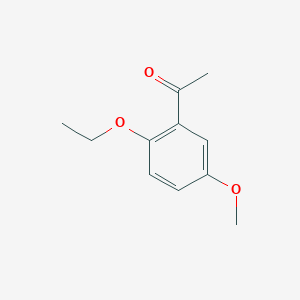
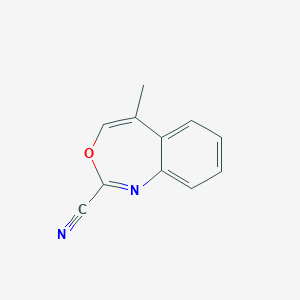
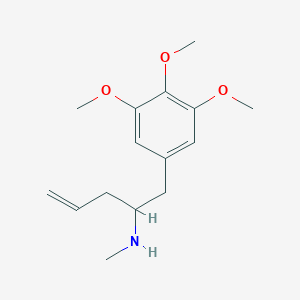

![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
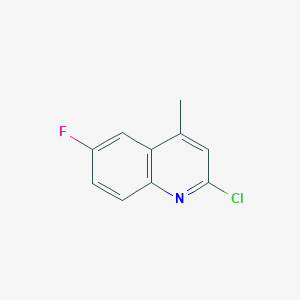
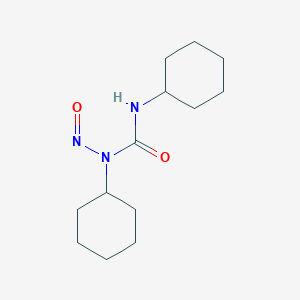
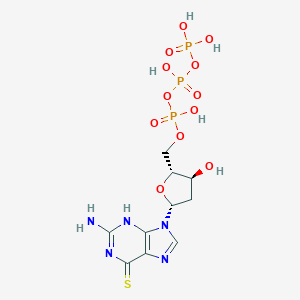
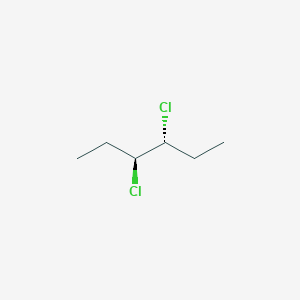
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
